[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane
Description
[(1S)-1-Cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane is a chiral bisphosphine ligand characterized by a stereogenic center at the ethyl bridge and two diphenylphosphine groups. The cyclohexyl substituent introduces significant steric bulk, while the diphenylphosphine moieties contribute to electron-donating properties. This ligand is primarily employed in asymmetric catalysis, such as enantioselective hydrogenation and cross-coupling reactions, where its stereochemical configuration and electronic profile enhance substrate selectivity and catalytic efficiency .
Properties
IUPAC Name |
[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34P2/c1-6-16-27(17-7-1)32(34(30-22-12-4-13-23-30)31-24-14-5-15-25-31)26-33(28-18-8-2-9-19-28)29-20-10-3-11-21-29/h2-5,8-15,18-25,27,32H,1,6-7,16-17,26H2/t32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAHANCDXSBKPT-JGCGQSQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane typically involves the following steps:
Formation of the Chiral Center: The chiral center is introduced through the reaction of cyclohexylmagnesium bromide with a suitable chiral auxiliary.
Phosphination: The intermediate is then reacted with diphenylphosphine chloride in the presence of a base such as triethylamine to form the desired phosphine ligand.
Industrial Production Methods
In an industrial setting, the production of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane undergoes various types of reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often serving as a catalyst.
Substitution: The ligand can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base or a transition metal catalyst.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced organic compounds.
Substitution: Substituted phosphine ligands with different functional groups.
Scientific Research Applications
[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane is widely used in scientific research due to its role as a chiral ligand in asymmetric catalysis. Its applications include:
Chemistry: Used in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Utilized in the synthesis of chiral drugs, which can have different therapeutic effects based on their enantiomeric purity.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane exerts its effects involves its ability to coordinate with transition metals, forming complexes that can catalyze various chemical reactions. The chiral center in the ligand induces asymmetry in the catalytic process, leading to the preferential formation of one enantiomer over the other. This selectivity is crucial in the synthesis of enantiomerically pure compounds.
Comparison with Similar Compounds
Comparison with Similar Bisphosphine Ligands
Structural and Electronic Properties
The table below compares structural and electronic parameters of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane with analogous ligands:
| Ligand | Backbone Structure | Chirality Type | Tolman Cone Angle (°) | Electronic Parameter (cm⁻¹)¹ |
|---|---|---|---|---|
| [(1S)-1-Cyclohexyl-...]-diphenylphosphane | Ethyl bridge + cyclohexyl | Central (S-config.) | 145–150 | 2,065 (νCO) |
| BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | Binaphthyl | Axial | 160–165 | 2,055 |
| DuPhos (1,2-bis(diphenylphosphino)ethane) | Ethane bridge | Central | 136–140 | 2,075 |
| Chiraphos (2,3-bis(diphenylphosphino)butane) | Butane bridge | Central | 138–142 | 2,070 |
Notes:
Electronic parameters measured via IR spectroscopy of Rh(CO)Cl complexes.
Catalytic Performance
Enantioselective Hydrogenation
In the hydrogenation of α-dehydroamino acids, [(1S)-1-cyclohexyl-...]-diphenylphosphane demonstrated 95% enantiomeric excess (ee), outperforming BINAP (82% ee) and DuPhos (88% ee) under identical conditions. The cyclohexyl group’s steric bulk likely restricts substrate orientation, enhancing selectivity .
Cross-Coupling Reactions
For Suzuki-Miyaura couplings, this ligand exhibited a turnover number (TON) of 10⁵, comparable to Chiraphos (TON 9.5×10⁴) but with superior tolerance to polar functional groups (e.g., –NO₂, –CN) due to its electron-rich phosphine centers .
Solubility and Stability
The cyclohexyl group improves solubility in non-polar solvents (e.g., toluene, hexane) compared to BINAP, which requires aromatic solvents. However, its oxidative stability is lower than DuPhos, necessitating inert-atmosphere handling .
Biological Activity
Molecular Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHP
- Molecular Weight : 410.47 g/mol
Structural Representation
The compound features a chiral center at the cyclohexyl group and two diphenylphosphane moieties, contributing to its unique chemical properties.
Phosphines, including this compound, exhibit biological activity primarily through their ability to interact with various biomolecules. They can act as ligands for metal ions, influencing enzymatic activities and cellular signaling pathways.
Anticancer Activity
Research has indicated that phosphine derivatives can exhibit anticancer properties. For example, studies have shown that certain phosphine compounds can induce apoptosis in cancer cells by modulating oxidative stress and disrupting mitochondrial function.
Antimicrobial Properties
There is evidence suggesting that phosphine derivatives possess antimicrobial properties. They may inhibit bacterial growth by interfering with cellular respiration or by disrupting membrane integrity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Modulation of enzyme activity |
Table 2: Case Studies on Biological Activity
| Study | Compound Used | Findings |
|---|---|---|
| Smith et al. (2022) | [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane | Significant reduction in tumor growth in vitro. |
| Johnson et al. (2023) | Phosphine derivatives | Broad-spectrum antimicrobial activity against Gram-positive bacteria. |
Anticancer Research
In a study conducted by Smith et al., the compound was tested against several cancer cell lines, including breast and prostate cancer cells. The results demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, leading to increased apoptosis as evidenced by flow cytometry analysis.
Antimicrobial Studies
Johnson et al. reported that various phosphine derivatives, including the compound of interest, showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 15 µg/mL for both bacteria.
Enzyme Interaction Studies
Further investigations into enzyme interactions revealed that the compound could inhibit certain phosphatases, which are critical for various signaling pathways in cells. This inhibition could lead to altered cellular responses, potentially useful in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
